3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that belongs to the class of triazoloazepines. This compound is characterized by a triazole ring fused with an azepine ring, and it features a bromophenyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazole and azepine rings can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoloazepines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4]thiadiazine: Another triazole-based compound with similar pharmacological properties.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a different ring fusion pattern but similar biological activities.
Bromazolam: A triazolobenzodiazepine with structural similarities and comparable pharmacological effects.
Uniqueness: 3-(4-Bromo-phenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its specific ring structure and the presence of the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14BrN3 |
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Molecular Weight |
292.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C13H14BrN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2 |
InChI Key |
ADECVMMOLHCQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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